

# SR12418: A Novel REV-ERBα Agonist with Therapeutic Potential in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025



A comparative analysis of the novel nuclear receptor agonist **SR12418** against existing therapies for Th17-driven autoimmune diseases, supported by experimental data and detailed methodologies.

**SR12418**, a potent and specific synthetic agonist of the nuclear receptors REV-ERB $\alpha$  (NR1D1) and REV-ERB $\beta$  (NR1D2), has emerged as a promising therapeutic candidate for autoimmune disorders. By modulating the core circadian clock machinery, **SR12418** exerts significant anti-inflammatory effects, primarily through the suppression of T helper 17 (Th17) cell differentiation and function. This guide provides a detailed comparison of **SR12418** with existing treatments for autoimmune diseases, including other REV-ERB $\alpha$  agonists, corticosteroids, and anti-TNF $\alpha$  biologics, supported by available preclinical data.

## **Comparative Efficacy and Potency**

**SR12418** demonstrates superior potency and an improved pharmacokinetic profile compared to the first-generation REV-ERB agonist, SR9009. In preclinical models of autoimmune disease, **SR12418** has shown significant efficacy in reducing disease severity.

Table 1: In Vitro Potency of REV-ERB Agonists



| Compound | Target   | IC50 (nM) | Reference |
|----------|----------|-----------|-----------|
| SR12418  | REV-ERBα | 68        | [1]       |
| REV-ERBβ | 119      | [1]       |           |
| SR9009   | REV-ERBα | ~710      | _         |
| REV-ERBβ | ~710     |           | _         |

Table 2: Efficacy of SR12418 in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment         | Dosage                    | Peak<br>Clinical<br>Score                   | Disease<br>Incidence            | Key<br>Outcomes                                                                        | Reference |
|-------------------|---------------------------|---------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------|-----------|
| SR12418           | 50 mg/kg,<br>b.i.d.       | Significantly<br>reduced vs.<br>vehicle     | ~20% (vs.<br>90% in<br>vehicle) | Delayed onset and reduced severity of disease; Reduced CNS infiltration of Th17 cells. | [2]       |
| Vehicle           | -                         | -                                           | 90%                             | -                                                                                      | [2]       |
| Dexamethaso<br>ne | 50 mg/kg<br>(single dose) | Significantly<br>reduced vs.<br>EAE control | Not reported                    | Attenuated motor signs and delayed peak serum corticosteron e.                         | [3]       |

Table 3: Efficacy of **SR12418** in Colitis Model



| Treatment              | Dosage                                       | Key Outcomes                                                                                       | Reference |
|------------------------|----------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| SR12418                | 50 mg/kg, b.i.d.                             | Significantly ameliorated clinical and histopathological severity; Reduced inflammatory mediators. | [1]       |
| Anti-TNFα (Infliximab) | 5 mg/kg remission in a subgroup of patients. |                                                                                                    | [4][5][6] |

## **Mechanism of Action: Targeting the Th17 Pathway**

**SR12418**'s therapeutic effect is primarily attributed to its role as a REV-ERBα agonist, which leads to the transcriptional repression of key genes involved in Th17 cell differentiation and function. REV-ERBα competes with the pro-inflammatory transcription factor RORγt, a master regulator of Th17 cell development. By enhancing REV-ERBα activity, **SR12418** effectively dampens the Th17-mediated inflammatory response.





Click to download full resolution via product page

SR12418 Mechanism of Action

## **Experimental Protocols**

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for REV-ERBα Activity

This assay is designed to measure the binding of SR12418 to REV-ERB $\alpha$  and its ability to recruit a co-repressor peptide.



#### Materials:

- Recombinant REV-ERBα ligand-binding domain (LBD)
- Fluorescently labeled co-repressor peptide (e.g., from NCoR)
- SR12418
- Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40)
- 384-well black, low-volume microplates
- TR-FRET compatible plate reader

#### Procedure:

- Prepare serial dilutions of SR12418 in the assay buffer.
- In a 384-well plate, add the REV-ERBα LBD and the fluorescently labeled co-repressor peptide to each well.
- Add the serially diluted **SR12418** or vehicle control to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
- The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the concentration of SR12418 to determine the IC50 value.[7]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MANF Is Neuroprotective in Early Stages of EAE, and Elevated in Spinal White Matter by Treatment With Dexamethasone [frontiersin.org]
- 3. High dose of dexamethasone protects against EAE-induced motor deficits but impairs learning/memory in C57BL/6 mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identifying anti-TNF response biomarkers in ulcerative colitis using a diffusion-based signalling model PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved diagnosis of inflammatory bowel disease and prediction and monitoring of response to anti-TNF alpha treatment based on measurement of signal transduction pathway activity [frontiersin.org]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein—Protein Interaction Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR12418: A Novel REV-ERBα Agonist with Therapeutic Potential in Autoimmune Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861337#sr12418-s-therapeutic-potential-compared-to-existing-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com